molecular formula C5H11BrSi B3068355 2-Bromovinyltrimethylsilane CAS No. 41309-43-7

2-Bromovinyltrimethylsilane

Cat. No. B3068355
CAS RN: 41309-43-7
M. Wt: 179.13 g/mol
InChI Key: FKXCNOSKBLGEMQ-SNAWJCMRSA-N
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Description

2-Bromovinyltrimethylsilane, also known as β-(Trimethylsilyl)vinyl bromide or 1-Bromo-2-(trimethylsilyl)ethylene, is a chemical compound with the molecular formula BrCH=CHSi(CH3)3 . It has a molecular weight of 179.13 .


Molecular Structure Analysis

The molecular structure of 2-Bromovinyltrimethylsilane consists of a bromovinyl group attached to a trimethylsilane group . The molecule contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .


Physical And Chemical Properties Analysis

2-Bromovinyltrimethylsilane is a liquid at room temperature . It has a density of 1.167 g/mL at 25 °C and a refractive index of 1.466 at 20 °C . It has a boiling point of 50-51 °C at 52 mmHg .

Scientific Research Applications

Synthesis of Organic Compounds

2-Bromovinyltrimethylsilane plays a significant role in the synthesis of various organic compounds. It is used in the formation of Grignard reagents, which are crucial in synthesizing 2- and 3-(trimethylsilyl) acrylic acids and vinyl derivatives of silicon, germanium, and tin (Mironov, Petrov, & Maksimova, 1959). The compound also finds application in the preparation of 2-trimethylsilyl-2-propenal, a synthetic reagent used for creating various organic molecules (Hsung, 1994).

Palladium-Catalyzed Reactions

2-Bromovinyltrimethylsilane is utilized in stereospecific palladium-catalyzed cross-coupling reactions. This process is vital for creating compounds with high stereoisomeric purities, such as (E)-1-trimethylsilyl-1-en-3-ynes and (1E, 3E)-1-trimethylsilyl -1,3-dienes (Andreini, Carpita, & Rossi, 1988).

Material Science and Polymer Chemistry

In material science and polymer chemistry, 2-Bromovinyltrimethylsilane is used in the preparation of hyperbranched polysiloxysilane, which can be utilized to create temperature-responsive high-performance liquid chromatography (HPLC) systems (Seino et al., 2006). This application is crucial for advancing analytical chemistry techniques.

Safety And Hazards

2-Bromovinyltrimethylsilane is classified as a flammable liquid and vapor (H226), and it can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

[(E)-2-bromoethenyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCNOSKBLGEMQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C=C/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromovinyltrimethylsilane

CAS RN

41309-43-7
Record name (2-Bromovinyl)trimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
BP Andreini, A Carpita, R Rossi - Tetrahedron letters, 1988 - Elsevier
In the stereospecific palladium-catalysed cross-coupling reaction of 1-alkynylzinc chlorides or (E)-1-alkenyl diisobutylalanes, (E)-2-bromovinyltrimethylsilane reacts preferentially, in the …
Number of citations: 25 www.sciencedirect.com
BA Hopkins, JP Wolfe - Angewandte Chemie International …, 2012 - Wiley Online Library
… However, the reaction of substrate 1 e with 2-bromovinyltrimethylsilane proceeded in 65 % yield and 86 % ee (entry 15). The coupling of 1 e with aryl bromides generated cyclic urea …
Number of citations: 113 onlinelibrary.wiley.com
MW Hull, SC Sevov - Journal of the American Chemical Society, 2009 - ACS Publications
… Electrospray mass spectrum (negative-ion mode) of the reaction of Ge 9 4− with 2-bromovinyltrimethylsilane taken a few minutes after mixing the reagents, showing mono- and …
Number of citations: 98 pubs.acs.org
AC Albéniz, P Espinet, R López-Fernández - Organometallics, 2006 - ACS Publications
… Compound 13 can be obtained, in low yield, by coupling of C 6 F 5 MgBr and 2-bromovinyltrimethylsilane catalyzed by [NiCl 2 (dppe)] (see ref 26). Compound 14 can be prepared by …
Number of citations: 17 pubs.acs.org
WM Czaplik, M Mayer… - ChemCatChem, 2011 - Wiley Online Library
… Reactions with (E)-β-bromostyrene and (E)-2-bromovinyltrimethylsilane exhibited retention of olefin configuration (entries 2, 3), whereas (Z)-1-bromopropene underwent partial double-…
NR Babij, JP Wolfe - Angewandte Chemie (International ed. in …, 2012 - ncbi.nlm.nih.gov
… The Pd/P(2-furyl) 3 -catalyzed carboamination of 19 with E-2-bromovinyltrimethylsilane provided pyrrolidine 20 in 68% yield and with excellent stereocontrol (>20:1 dr). [15] Treatment of …
Number of citations: 63 www.ncbi.nlm.nih.gov
E Erdik - Tetrahedron, 1992 - Elsevier
Organozinc reagents are now extensively used in synthesis. 1* 2 The use of activation methods for preparation of organozinc reagents has considerably increased their versatility. 3* 4 …
Number of citations: 391 www.sciencedirect.com
JK Belardi, LA Curtis, SS Clareen… - Synthetic …, 2005 - Taylor & Francis
… Aldehyde 9 was treated with a Grignard reagent derived from commercially available 2‐bromovinyltrimethylsilane to provide the doubly allylic alcohol 10 in 74% yield. Although MnO 2 …
Number of citations: 7 www.tandfonline.com
RA Fernandes - Protecting‐Group‐Free Organic Synthesis …, 2018 - Wiley Online Library
… Addition of Grignard reagent form (E)‐2‐bromovinyltrimethylsilane under Cu catalysis to com pound 57 followed by α‐methylation provided compound 58. MCPBA treatment gave the …
Number of citations: 2 onlinelibrary.wiley.com
M SiMe - gelest.com
The advent of the cross-coupling reaction introduced a new and highly useful methodology for the formation of carboncarbon bonds. 1, 2 This general class of reactions involves two …
Number of citations: 5 www.gelest.com

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